
N-benzyl-4-methylpyridin-3-amine
Description
N-Benzyl-4-methylpyridin-3-amine is a pyridine derivative featuring a methyl group at the 4-position and a benzylamine substituent at the 3-position. This compound is synthesized through multi-step processes involving quaternization of 3-amino-4-methylpyridine with benzyl halides, followed by partial reduction and hydrolysis . Its structure combines aromaticity with a flexible benzyl group, making it a versatile intermediate in pharmaceuticals and agrochemicals. Key applications include its role as a precursor in chiral amine synthesis and as a ligand in coordination chemistry.
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-benzyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C13H14N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h2-8,10,15H,9H2,1H3 |
InChI Key |
ZYXBSOFMPDYZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
One of the most common methods involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one with methylamine using sodium triacetoxyborohydride as a reducing agent. This route is documented in patent EP2994454B1 and US6627754, highlighting the following key steps:
- Starting from 1-benzyl-4-methylpiperidin-3-one, methylamine is introduced.
- Sodium triacetoxyborohydride reduces the imine intermediate to the desired amine.
- The process requires careful handling due to the moisture sensitivity and pyrophoric nature of sodium triacetoxyborohydride.
- The overall yield reported is low (~13.6 molar percent), with multiple protection/deprotection steps and chromatographic purifications, which limit scalability and commercial viability.
Sodium Borohydride Reduction of Pyridinium Salt
An alternative method involves reduction of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide with sodium borohydride in ethanol at 30 °C for 16 hours, followed by acid treatment to precipitate the product as a hydrochloride salt. This method is described in CN108610279 and offers:
- A straightforward reduction step with sodium borohydride.
- Mild reaction conditions (ambient temperature, ethanol solvent).
- A relatively high yield of 70%.
- The product is isolated by filtration after acidification, simplifying purification.
Reaction Conditions Summary:
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | 1-benzyl-3-methylamino-4-methyl-pyridinium bromide + NaBH4 in ethanol, 30 °C, 16 h | Reduction to amine |
2 | Acidification with 2M HCl in ethanol, precipitation, filtration | Isolation of hydrochloride salt |
This approach avoids the use of pyrophoric reagents and complex protection steps, making it more practical for scale-up.
Asymmetric Hydrogenation and Carbamate Intermediate Route
A novel process disclosed in WO2020204647A1 and EP3421455 involves:
- Asymmetric hydrogenation of racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate using a chiral rhodium catalyst with ferrocene ligands.
- This yields the optically pure methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate intermediate.
- Subsequent reduction and salt formation steps convert the carbamate to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride or acetate salts.
- This method achieves high optical purity (up to 99.8%) and good yield.
- The acetate salt exhibits excellent storage stability, useful for pharmaceutical applications.
- High stereoselectivity and optical purity.
- Scalable and industrially viable.
- Improved stability of intermediates and final product.
Step | Description | Notes |
---|---|---|
a | Asymmetric hydrogenation of racemic carbamate | Chiral Rh catalyst with ferrocene ligands |
b | Reduction to free amine | Followed by salt formation |
c | Salt formation (hydrochloride or acetate) | Enhances stability and handling |
This process is preferred for large-scale synthesis due to its efficiency and product quality.
Hydrolysis and Reductive Amination of 1-Benzyl-4-methyl-5-alkoxy Tetrahydropyridine
According to EP4269391A1, an alternative method involves:
- Hydrolysis of 1-benzyl-4-methyl-5-alkoxy-1,2,3,6-tetrahydropyridine under acidic conditions to yield 1-benzyl-4-methylpiperidin-3-one.
- Subsequent reductive amination of this ketone with methylamine in the presence of a reductant (e.g., sodium triacetoxyborohydride).
- Salification with hydrochloric acid to isolate the final amine salt.
This approach provides a route starting from partially reduced intermediates and allows for functional group transformations under controlled acidic conditions.
Comparative Summary Table of Preparation Methods
Detailed Research Outcomes and Analysis
The reductive amination approach, while classical, suffers from low yield and safety concerns due to hazardous reagents and multiple purification steps, making it less attractive for commercial production.
The sodium borohydride reduction of the pyridinium salt intermediate offers a practical and higher-yielding alternative, with simpler reaction conditions and easier purification, making it suitable for scale-up and industrial synthesis.
The asymmetric hydrogenation method provides the highest optical purity and yield, crucial for pharmaceutical intermediates where stereochemistry affects drug efficacy and safety. The use of chiral rhodium catalysts and subsequent salt formation improves product stability and handling, aligning with industrial standards.
The hydrolysis and reductive amination of tetrahydropyridine derivatives provide a viable alternative route, particularly when starting materials are available or preferred in this form. However, detailed yields and purity data are less reported.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
While the specific compound "N-benzyl-4-methylpyridin-3-amine" is not directly discussed in the provided search results, related compounds and concepts offer insights into its potential applications, particularly in pharmaceutical research.
Potential Applications Based on Related Compounds and Research
- (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine: This compound is a key starting material in the synthesis of 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxo-propanenitrile,2-hydroxypropane-1,2,3-tricarboxylate, which is disclosed in WO 02/096909 and US7301023 .
- Derivatives with Anti-inflammatory and Anti-oxidative Activities: N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative [decyl-(4-methoxy-benzyl)-methyl-amine; DMMA] exhibit anti-neoplastic, anti-inflammatory, and anti-oxidative activities . BMDA and DMMA could potentially be used as new drugs for curing inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) .
Relevant Information on Related Topics
- PRMT5 Inhibitors: Protein arginine methyltransferase 5 (PRMT5) is a novel epigenetic anti-tumor target . PRMT5 inhibitors have shown tumor growth inhibitory effects in clinical experiments .
- Metal Derivatives: Novel metal derivatives and coordination compounds have potential anticancer and antitumor activities .
- Tautomerism: NMR spectroscopy can be used to study tautomerism of heteroaromatic compounds .
Mechanism of Action
The mechanism of action of N-benzyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogues
a. N-(2,4-Dimethylbenzyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine
- Structure : Pyrimidine core with 4-methylpyridin-3-yl and 2,4-dimethylbenzyl groups.
- Synthesis : Adapted from pyridine coupling reactions, yielding 43% via ethyl acetate extraction and silica gel chromatography .
- Properties : Higher melting point (125–126°C) compared to N-benzyl-4-methylpyridin-3-amine, likely due to increased rigidity from the pyrimidine ring. IR spectra show distinct N-H (3254 cm⁻¹) and aromatic C=C (1604 cm⁻¹) stretches .
b. 6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine
- Structure : Pyridine with benzyloxy and diphenylamine groups.
- Synthesis : Achieved via palladium-catalyzed coupling (94% yield), emphasizing the role of electron-withdrawing substituents in stabilizing intermediates .
- Properties : Exhibits lower solubility in polar solvents due to bulky aryl groups. NMR data (δ 6.90–7.33 ppm) confirm para-substitution effects on aromatic protons .
Heterocyclic Derivatives
a. N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole ring linked to pyridin-3-yl and cyclopropylamine.
- Synthesis : Copper-catalyzed cyclopropanation yields 17.9%, hindered by steric effects .
- Properties: Lower melting point (104–107°C) than this compound, attributed to the non-planar pyrazole system. HRMS confirms molecular ion [M+H]⁺ at m/z 215 .
b. 4-(3-Nitrophenyl)pyrimidin-2-amine
Substituted Benzylamine Analogues
a. (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
- Structure : Fluorinated and methoxylated benzyl group with pyridin-4-ylmethylamine.
- NMR shows coupling between fluorophenyl and pyridine protons (δ 7.02–7.25 ppm) .
b. N-(3,5-Dichlorobenzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Table 2: Structural Similarity Scores (vs. This compound)
Key Research Findings
- Synthetic Efficiency : Pyridine derivatives (e.g., ) achieve higher yields (43–94%) than heterocyclic analogues (e.g., 17.9% in ), reflecting challenges in stabilizing reactive intermediates .
- Thermal Stability: Pyrimidine and quinoline derivatives exhibit higher melting points due to extended π-conjugation, whereas pyrazole and benzylamine analogues show lower thermal stability .
- Functional Group Impact : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, while halogenated benzyls () improve lipophilicity for biological applications .
Biological Activity
N-benzyl-4-methylpyridin-3-amine is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This structure features a pyridine ring substituted with a benzyl group and a methyl group, which may influence its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines, including HeLa and A549. The structure–activity relationship (SAR) indicates that modifications in the functional groups attached to the pyridine ring can enhance efficacy, resulting in lower IC50 values (concentration required to inhibit cell growth by 50%) .
Table 1: Antiproliferative Activity of Pyridine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | 0.058 |
This compound | A549 | 0.035 |
This compound | MDA-MB-231 | 0.021 |
2. Anti-inflammatory Activity
The anti-inflammatory effects of N-benzyl derivatives have been explored in various studies. For example, compounds derived from similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models . The inhibition of the JNK and p38 MAPK pathways has been identified as a mechanism through which these compounds exert their anti-inflammatory effects.
Case Study: Inhibition of Inflammatory Mediators
In an experimental model of colitis induced by 2,4-dinitrobenzenesulfonic acid (DNBS), treatment with N-benzyl derivatives resulted in reduced severity of inflammation, as evidenced by decreased myeloperoxidase activity and lower levels of inflammatory cytokines .
3. Antimicrobial Activity
N-benzyl derivatives have also shown promising antimicrobial properties. Research indicates that similar benzyl-substituted compounds possess strong antibacterial and antifungal activities. For instance, certain N-benzyl ethylenediamine derivatives exhibited significant efficacy against resistant strains such as MRSA .
Table 2: Antimicrobial Efficacy of N-benzyl Derivatives
Compound | Activity Type | Efficacy Level |
---|---|---|
N-benzyl ethylenediamine | Antibacterial | High against MRSA |
Salinomycin N-benzyl amides | Anticancer | Potent against drug-resistant cell lines |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, through modulation of cyclin-dependent kinases .
- Cytokine Modulation : The ability to downregulate inflammatory cytokines is critical for therapeutic applications in inflammatory diseases.
- Antimicrobial Mechanisms : The interaction with bacterial proteases suggests a novel pathway for antimicrobial action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-4-methylpyridin-3-amine, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via Schiff base formation or condensation reactions. For example, reacting hydrazine derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., acetic acid) yields intermediates, which are further cyclized using oxidants like NaOCl (). Key factors for yield optimization include stoichiometric control of reagents, solvent selection (e.g., ethanol or DMF), and catalytic additives (e.g., CuBr or Pd catalysts) to reduce side reactions. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : Analyze - and -NMR spectra to verify proton environments and carbon frameworks. For example, aromatic protons in DMSO-d6 typically resonate between δ 7.0–8.5 ppm, while methyl groups appear as singlets near δ 2.5–3.5 ppm ( ).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) with deviations <5 ppm ().
- FTIR : Identify functional groups (e.g., C=N stretches ~1596 cm, NH stretches ~3198 cm) ().
- TLC : Monitor reaction progress using dichloromethane/hexane mobile phases ().
Advanced Research Questions
Q. How can contradictions in reported synthesis yields or reaction conditions be systematically addressed?
- Methodological Answer : Discrepancies may arise from variations in catalysts, solvent purity, or reaction duration. To resolve these:
- Replicate protocols with controlled variables (e.g., inert atmosphere vs. open-air conditions) ().
- Use design-of-experiment (DoE) approaches to identify critical parameters (e.g., temperature, pH) affecting yield ( ).
- Compare analytical data (e.g., NMR, HPLC) to detect unaccounted intermediates or byproducts ( ).
Q. What crystallographic strategies are recommended for elucidating the 3D structure of this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in DMSO/water) and refine structures using SHELXL ( ).
- ORTEP visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain ( ).
- Address twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints during refinement ( ).
Q. What experimental assays are suitable for studying the biological interactions of this compound?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., ) to target receptors ( ).
- Enzyme inhibition assays : Use fluorogenic substrates to determine IC values ( ).
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and receptor-specific activity (e.g., COX-2 inhibition) ( ).
Q. How should researchers handle safety and stability concerns during large-scale synthesis?
- Methodological Answer :
- Safety protocols : Use fume hoods, PPE, and emergency showers (per SDS guidelines) ( ).
- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products ( ).
Q. What computational methods predict the reactivity or supramolecular interactions of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) ( ).
- Molecular docking : Simulate binding poses with target proteins (e.g., COX-2) using AutoDock Vina ( ).
Data Analysis and Contradiction Management
Q. How should inconsistent spectral data (e.g., NMR shifts) be interpreted?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.